

(4-Bromo-2-chlorophenyl)boronic acid synthesis and characterization

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Compound of Interest

Compound Name: (4-Bromo-2-chlorophenyl)boronic acid

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An In-depth Technical Guide to the Synthesis and Characterization of **(4-Bromo-2-chlorophenyl)boronic acid**

Introduction: A Versatile Building Block in Modern Synthesis

(4-Bromo-2-chlorophenyl)boronic acid is a bifunctional organoboron compound with the chemical formula $C_6H_5BBrClO_2$.^{[1][2]} Its structure, featuring a phenyl ring substituted with bromine, chlorine, and a boronic acid group, makes it a highly valuable reagent in organic synthesis. This compound serves as a critical building block, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex organic molecules.

The strategic placement of the halogen atoms and the boronic acid moiety allows for selective and sequential reactions, providing chemists with a powerful tool for molecular architecture. Its utility is most prominently showcased in the Suzuki-Miyaura coupling reaction, a cornerstone of modern carbon-carbon bond formation.^{[3][4]} The application of such boronic acids is pivotal in the fields of medicinal chemistry and materials science, contributing to the synthesis of novel pharmaceutical agents, agrochemicals, and organic functional materials.^{[5][6][7]} Boron-containing compounds, once considered potentially toxic, are now recognized for their versatile reactivity, stability, and low toxicity, with several boronic acid-based drugs approved for clinical use.^{[6][8][9]} This guide provides a comprehensive overview of the synthesis, characterization,

and application of **(4-Bromo-2-chlorophenyl)boronic acid** for researchers, scientists, and professionals in drug development.

Synthesis and Purification

The most common and efficient synthesis of **(4-Bromo-2-chlorophenyl)boronic acid** involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by quenching with a borate ester and subsequent hydrolysis. This method provides a reliable pathway to the desired product.

Synthetic Rationale

The core of the synthesis lies in the transformation of an electrophilic aryl halide into a nucleophilic organometallic species. This is typically achieved through a Grignard reaction or metal-halogen exchange. The resulting aryl anion is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The boron atom in the borate ester is electrophilic and readily attacked by the nucleophilic carbon of the organometallic reagent. The final step is an acidic workup, which hydrolyzes the boronate ester to the desired boronic acid. Conducting the reaction at very low temperatures (e.g., -70°C) is crucial to control the high reactivity of the organometallic intermediate and prevent unwanted side reactions.^[10]

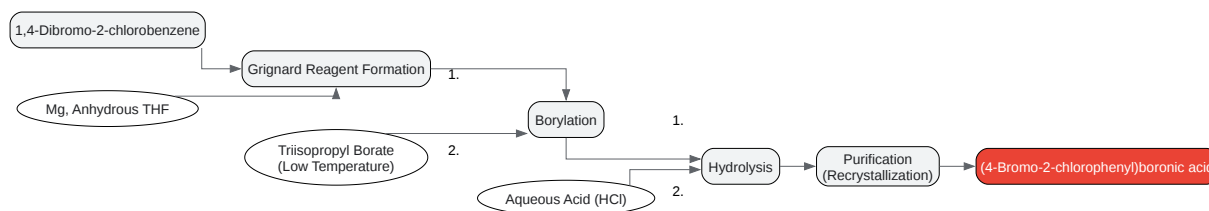
Detailed Experimental Protocol

- Step 1: Formation of the Grignard Reagent.
 - To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add magnesium turnings under an inert atmosphere of nitrogen or argon.
 - Add anhydrous solvent (e.g., tetrahydrofuran or diethyl ether).
 - In the dropping funnel, prepare a solution of 1,4-dibromo-2-chlorobenzene in the anhydrous solvent.
 - Add a small portion of the aryl halide solution to the magnesium turnings. The reaction may need to be initiated with a small crystal of iodine or gentle heating.
 - Once the reaction has started (indicated by bubbling and a color change), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

- After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the magnesium is consumed.
- Step 2: Borylation.
 - Cool the freshly prepared Grignard reagent to approximately -78°C using a dry ice/acetone bath.
 - Slowly add a solution of triisopropyl borate in the anhydrous solvent via a syringe or dropping funnel, ensuring the internal temperature remains below -70°C.
 - Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Step 3: Hydrolysis and Work-up.
 - Cool the reaction mixture in an ice bath and slowly quench it by adding a cold aqueous solution of hydrochloric acid or sulfuric acid.
 - Stir the mixture vigorously for 30-60 minutes.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
 - Remove the solvent under reduced pressure to yield the crude **(4-Bromo-2-chlorophenyl)boronic acid**.

Purification

The crude product often contains impurities, including the boroxine, which is a cyclic anhydride formed by the dehydration of three boronic acid molecules. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and water). The product appears as a white to off-white solid.[\[11\]](#)



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Diagram of the synthesis workflow for **(4-Bromo-2-chlorophenyl)boronic acid**.

Characterization and Data Presentation

Confirming the identity and purity of the synthesized **(4-Bromo-2-chlorophenyl)boronic acid** is essential. This is accomplished using a suite of spectroscopic techniques.

Property	Value	Source
Molecular Formula	C ₆ H ₅ BBrClO ₂	[1][2]
Molecular Weight	235.27 g/mol	[2][11]
Appearance	White to off-white solid	[11]
CAS Number	1046861-20-4	[2][11]
Purity (Typical)	≥95%	[12][13]

Spectroscopic Analysis

- ¹H NMR Spectroscopy:** The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms. For **(4-Bromo-2-chlorophenyl)boronic acid**, the aromatic region will show distinct signals for the three protons on the phenyl ring. The exact chemical shifts and coupling constants will depend on the solvent used. A certificate of

analysis for this compound confirms that the ^1H NMR spectrum is consistent with its structure.[\[11\]](#)

- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will display six signals for the six unique carbon atoms in the aromatic ring. The carbon atom attached to the boron will be significantly deshielded.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight. The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) and chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio). This results in a complex cluster of peaks for the molecular ion. The predicted monoisotopic mass is 233.925 Da.[\[1\]](#)[\[2\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad peak in the region of $3200\text{--}3600\text{ cm}^{-1}$ corresponds to the O-H stretching of the boronic acid group. Strong absorption around 1350 cm^{-1} is indicative of the B-O stretching vibration. Aromatic C-H stretching is observed around $3000\text{--}3100\text{ cm}^{-1}$, and C=C stretching vibrations appear in the $1400\text{--}1600\text{ cm}^{-1}$ region.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of **(4-Bromo-2-chlorophenyl)boronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate, making it one of the most versatile methods for synthesizing biaryls and other conjugated systems.[\[3\]](#)[\[14\]](#)[\[15\]](#)

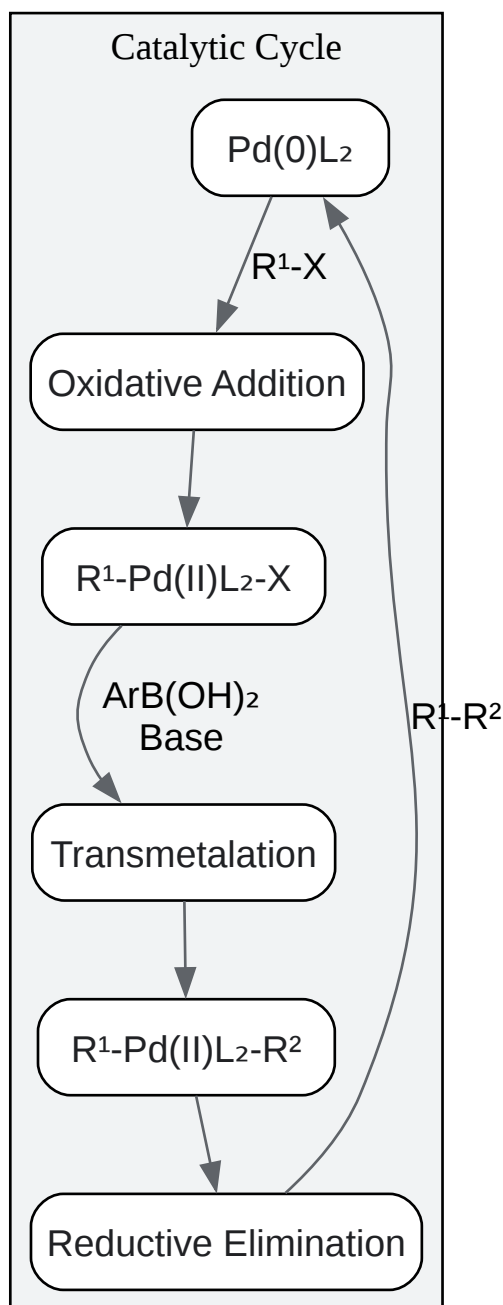
Mechanism and Advantages

The catalytic cycle involves three main steps:

- Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) complex.
- Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base.[\[15\]](#)

- Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[14]



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Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki Coupling

- In a Schlenk flask, combine **(4-Bromo-2-chlorophenyl)boronic acid**, the aryl halide or triflate coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄).[\[3\]](#)[\[14\]](#)
- Seal the flask and purge with an inert gas (nitrogen or argon).
- Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
- Heat the reaction mixture with stirring for the required time, monitoring the reaction progress by TLC or GC-MS.
- After completion, cool the reaction, dilute with water, and extract with an organic solvent.
- Purify the product using column chromatography.

The choice of catalyst, base, and solvent is crucial and often needs to be optimized for specific substrates.[\[3\]](#)[\[4\]](#)

Safety, Handling, and Storage

As with all laboratory chemicals, **(4-Bromo-2-chlorophenyl)boronic acid** should be handled with appropriate safety precautions.

- Hazards: It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[\[16\]](#)
[\[17\]](#) It may also cause respiratory irritation.
- Personal Protective Equipment (PPE): Always wear appropriate protective gear, including safety goggles, a lab coat, and chemical-resistant gloves.[\[18\]](#) Handle in a well-ventilated area or a fume hood.
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes.[\[19\]](#)[\[20\]](#)
 - Skin: Wash off with soap and plenty of water.[\[20\]](#)

- Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[20]
- Inhalation: Move the person to fresh air.[18][20]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19] For long-term stability, storage at 2-8°C under an inert atmosphere like nitrogen is recommended.[11][16]

Conclusion

(4-Bromo-2-chlorophenyl)boronic acid is a key synthetic intermediate whose value is firmly established in the realm of organic synthesis. Its utility in constructing carbon-carbon bonds via the Suzuki-Miyaura coupling reaction provides a reliable and efficient route to complex molecules that are often targets in pharmaceutical and materials science research. A thorough understanding of its synthesis, characterization, and reactivity, coupled with stringent safety practices, enables researchers to effectively leverage this versatile building block in their synthetic endeavors.

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